molecular formula C14H9NO2 B3377477 Benzo[f]quinoline-5-carboxylic acid CAS No. 131862-30-1

Benzo[f]quinoline-5-carboxylic acid

Cat. No.: B3377477
CAS No.: 131862-30-1
M. Wt: 223.23 g/mol
InChI Key: JYDYBSVBTZVOSI-UHFFFAOYSA-N
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Description

Benzo[f]quinoline-5-carboxylic acid is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its broad spectrum of bio-responses and applications in medicinal and industrial chemistry . The structure of this compound consists of a quinoline ring fused with a benzene ring and a carboxylic acid group at the 5th position.

Mechanism of Action

Target of Action

Quinoline derivatives, which benzo[f]quinoline-5-carboxylic acid is a part of, have been found to exhibit a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities . This suggests that the compound may interact with multiple targets within these pathways.

Mode of Action

Quinoline derivatives are known to undergo nucleophilic and electrophilic substitution reactions , which could potentially influence their interaction with their targets.

Biochemical Pathways

Given the broad bioactivity of quinoline derivatives , it can be inferred that multiple pathways may be affected, leading to downstream effects such as inhibition of cell proliferation, reduction of oxidative stress, modulation of inflammatory responses, and disruption of microbial growth.

Result of Action

Based on the known bioactivities of quinoline derivatives , it can be inferred that the compound may induce apoptosis in cancer cells, reduce oxidative stress, modulate inflammatory responses, and inhibit microbial growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . Additionally, the synthesis of quinoline derivatives has been moving towards greener and more sustainable chemical processes , which could also influence the compound’s properties and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[f]quinoline-5-carboxylic acid can be achieved through various methods. One common approach involves the condensation of substituted o-amino acetophenone derivatives with enolisable ketones using molecular iodine as a catalyst in ethanol . Another method utilizes a Friedlander heteroannulation reaction with nano zinc oxide as a catalyst under solvent-free conditions . These methods are efficient and avoid the use of hazardous acids or bases.

Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemical processes. Techniques such as microwave irradiation, ultrasound-promoted synthesis, and the use of eco-friendly catalysts are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzo[f]quinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzo[f]quinoline-5-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benzo[f]quinoline-5-carboxylic acid is unique due to the presence of the carboxylic acid group at the 5th position, which imparts distinct chemical properties and reactivity. This functional group allows for various chemical modifications and enhances the compound’s potential in medicinal chemistry .

Properties

IUPAC Name

benzo[f]quinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14(17)12-8-9-4-1-2-5-10(9)11-6-3-7-15-13(11)12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDYBSVBTZVOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C(C(=CC2=C1)C(=O)O)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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